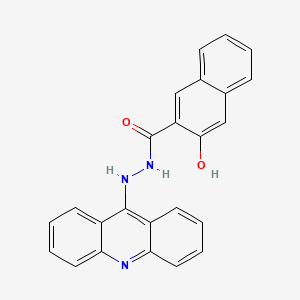

N'-(acridin-9-yl)-3-hydroxynaphthalene-2-carbohydrazide

Description

N'-(acridin-9-yl)-3-hydroxynaphthalene-2-carbohydrazide is a synthetic acridine-derived carbohydrazide compound characterized by a naphthalene backbone substituted with a hydroxyl group at position 3 and an acridin-9-yl hydrazide moiety at position 2. Acridine derivatives are notable for their planar aromatic systems, enabling DNA intercalation and enzyme interaction, while the carbohydrazide group enhances hydrogen-bonding capacity and solubility .

Properties

Molecular Formula |

C24H17N3O2 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

N'-acridin-9-yl-3-hydroxynaphthalene-2-carbohydrazide |

InChI |

InChI=1S/C24H17N3O2/c28-22-14-16-8-2-1-7-15(16)13-19(22)24(29)27-26-23-17-9-3-5-11-20(17)25-21-12-6-4-10-18(21)23/h1-14,28H,(H,25,26)(H,27,29) |

InChI Key |

XFCCKOHKVLGFGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NNC3=C4C=CC=CC4=NC5=CC=CC=C53)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of N’-(acridin-9-yl)-3-hydroxynaphthalene-2-carbohydrazide typically involves the reaction of acridine derivatives with appropriate hydrazides. One common method involves the oxidative nucleophilic substitution of hydrogen in the acridine molecule to form 9-acylaminoacridines . The reaction is performed in a vessel protected from air moisture, using sodium hydride as a base in anhydrous DMSO . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N’-(acridin-9-yl)-3-hydroxynaphthalene-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as air oxygen, halogens, or metal cations.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of electron-deficient substrates.

Common reagents used in these reactions include sodium hydride, DMSO, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(acridin-9-yl)-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit BACE-1 by binding to its active site and stabilizing the enzyme-inhibitor complex through hydrogen bonds and π–π stacking interactions . Additionally, its planar ring structure allows it to intercalate DNA, disrupting biological processes involving DNA and related enzymes .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., bromine in CL-10) increase molecular weight and polarity, correlating with higher melting points compared to unsubstituted analogs .

- Synthetic Efficiency : Derivatives with phenethyl or 4-ethylphenyl substituents (e.g., 3b, 3c in ) exhibit higher yields (>90%) due to improved reaction kinetics in thioamide formation.

- Chromatographic Behavior : Rf values (e.g., 0.48–0.6 in ) reflect polarity differences influenced by substituents, aiding purification strategies.

Positional Isomerism and Tautomerism

Acridine carbohydrazides exhibit tautomerism, as seen in 1-(acridin-9-yl)-4-benzoyl-thiosemicarbazide (10), which adopts a 9',10'-dihydro-acridine structure (HN-10' tautomer) . This structural flexibility impacts binding affinity in biological systems compared to rigid isomers like 3f (non-tautomerized form).

Biological Activity

N'-(acridin-9-yl)-3-hydroxynaphthalene-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₁₅H₁₃N₃O

- Molecular Weight : 253.29 g/mol

This compound features an acridine moiety linked to a hydroxynaphthalene derivative through a hydrazone linkage, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent activity, with lower values indicating higher efficacy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that it induces apoptosis in cancer cell lines such as MDA-MB-468 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the generation of reactive oxygen species (ROS) and the activation of caspase pathways.

- DNA Intercalation : The acridine moiety allows for intercalation into DNA, disrupting replication and transcription processes.

- Oxidative Stress Induction : The compound increases ROS levels, leading to cellular damage and apoptosis.

- Protein Interaction : Binding studies indicate interaction with proteins involved in cell cycle regulation, enhancing its anticancer effects.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated that the compound effectively inhibited growth in resistant strains of bacteria, suggesting potential for development as a new antibiotic agent.

Study 2: Cancer Cell Line Analysis

In another study, the cytotoxic effects of the compound were tested on various cancer cell lines. Results showed that treatment with this compound resulted in significant reductions in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.